molecular formula C14H10F4O2 B3392735 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol CAS No. 1262001-60-4

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol

Cat. No.: B3392735
CAS No.: 1262001-60-4
M. Wt: 286.22 g/mol
InChI Key: PTTLEMCIYQDGAG-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is an organic compound characterized by the presence of fluorine and methoxy groups attached to a phenyl ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as copper or silver salts, under specific conditions . The reaction conditions often require a controlled environment to ensure the selective introduction of the trifluoromethyl group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is unique due to the specific combination and positioning of the fluoro, trifluoromethyl, and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-12-7-8(5-6-11(12)19)9-3-2-4-10(13(9)15)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTLEMCIYQDGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685757
Record name 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-60-4
Record name [1,1′-Biphenyl]-4-ol, 2′-fluoro-3-methoxy-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262001-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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